molecular formula C13H19NO B12695108 N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine CAS No. 52373-03-2

N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine

Cat. No.: B12695108
CAS No.: 52373-03-2
M. Wt: 205.30 g/mol
InChI Key: OPXDGBRTYJZRGH-UHFFFAOYSA-N
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Description

N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is a chemical compound with the molecular formula C13H19NO. It belongs to the class of naphthalenamines, which are derivatives of naphthalene. This compound is characterized by the presence of an ethyl group, a methoxy group, and an amine group attached to a tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydro-6-methoxynaphthalene.

    Ethylation: The starting material is subjected to ethylation using ethyl iodide in the presence of a strong base such as sodium hydride.

    Amination: The ethylated product is then reacted with ammonia or an amine source under high pressure and temperature to introduce the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the ethylation and amination reactions.

    Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalenamines.

    Substitution: Substituted naphthalenamines with different functional groups.

Scientific Research Applications

N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-6-methoxynaphthalene: Lacks the ethyl and amine groups.

    1-Naphthalenamine, 5,6,7,8-tetrahydro-: Similar structure but different substitution pattern.

    Naphthalene, 1,2,3,4-tetrahydro-6-methyl-: Contains a methyl group instead of an ethyl group.

Uniqueness

N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methoxy groups, along with the amine functionality, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

52373-03-2

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-ethyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C13H19NO/c1-3-14-13-6-4-5-10-9-11(15-2)7-8-12(10)13/h7-9,13-14H,3-6H2,1-2H3

InChI Key

OPXDGBRTYJZRGH-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCC2=C1C=CC(=C2)OC

Origin of Product

United States

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